2-Chloro-N-methoxy-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-methoxy-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a complex organic compound characterized by its boronic acid derivative and pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methoxy-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. The compound can be synthesized through a multi-step reaction involving the following:
Boronic Acid Derivative Formation: The boronic acid derivative is often prepared using a boronic ester, such as tetramethyl-1,3,2-dioxaborolane.
Halogenation: The pyridine ring is halogenated to introduce the chlorine atom at the 2-position.
N-Methoxy-N-Methyl Amide Formation: The carboxamide group is introduced through a reaction with methoxy and methylamine under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would involve rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution Reactions: The boronic acid derivative can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Corresponding amines.
Substitution Reactions: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in cross-coupling reactions.
Biology: It can be used in the development of bioactive molecules and probes for biological studies.
Medicine: Its derivatives may have potential therapeutic applications, such as in the design of new drugs.
Industry: It is used in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-methoxy-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide exerts its effects involves its participation in chemical reactions as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but lacks the chlorine and carboxamide groups.
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound has a similar boronic acid derivative but features a benzamide group instead of a pyridine ring.
Uniqueness: 2-Chloro-N-methoxy-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to its combination of the pyridine ring, chlorine atom, and boronic acid derivative, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClN2O4/c1-13(2)14(3,4)22-15(21-13)9-7-10(11(16)17-8-9)12(19)18(5)20-6/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIRAEJOXAFYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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